Cas no 1008596-48-2 (2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide)

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound featuring a tetrahydroquinoxaline core substituted with a dimethyl group and an acetamide-linked 3-methylphenyl moiety. Its structural design confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The compound’s rigid heterocyclic framework may enhance binding affinity in target interactions, while the acetamide group offers versatility for further derivatization. Its well-defined molecular architecture ensures reproducibility in synthesis, making it suitable for research applications in drug discovery and pharmacological studies. The presence of electron-rich aromatic and heterocyclic systems may also contribute to its stability and solubility in organic solvents.
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide structure
1008596-48-2 structure
Product name:2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide
CAS No:1008596-48-2
MF:C19H21N3O2
MW:323.388944387436
CID:5797174

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(m-tolyl)acetamide
    • 2-Quinoxalineacetamide, 1,2,3,4-tetrahydro-6,7-dimethyl-N-(3-methylphenyl)-3-oxo-
    • 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide
    • Inchi: 1S/C19H21N3O2/c1-11-5-4-6-14(7-11)20-18(23)10-17-19(24)22-16-9-13(3)12(2)8-15(16)21-17/h4-9,17,21H,10H2,1-3H3,(H,20,23)(H,22,24)
    • InChI Key: JIENRSPCHXKYHP-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(C)C(C)=C2)NC(=O)C1CC(NC1=CC=CC(C)=C1)=O

Experimental Properties

  • Density: 1.188±0.06 g/cm3(Predicted)
  • Boiling Point: 603.2±55.0 °C(Predicted)
  • pka: 13.46±0.40(Predicted)

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1199-0082-50mg
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide
1008596-48-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1199-0082-3mg
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide
1008596-48-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1199-0082-30mg
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide
1008596-48-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1199-0082-25mg
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide
1008596-48-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1199-0082-1mg
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide
1008596-48-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1199-0082-4mg
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide
1008596-48-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1199-0082-5mg
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide
1008596-48-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1199-0082-20mg
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide
1008596-48-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1199-0082-2μmol
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide
1008596-48-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1199-0082-40mg
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide
1008596-48-2 90%+
40mg
$140.0 2023-05-17

Additional information on 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-methylphenyl)acetamide

Compound CAS No. 1008596-48-2: 2-(6,7-Dimethyl-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-Yl)-N-(3-Methylphenyl)Acetamide

The compound with CAS No. 1008596-48-2, known as 2-(6,7-Dimethyl-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-Yl)-N-(3-Methylphenyl)Acetamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of acetamides and features a complex structure incorporating a tetrahydroquinoxaline moiety. The tetrahydroquinoxaline core is a bicyclic structure that is often associated with bioactive properties, making this compound an interesting subject for research in drug discovery and material science.

Recent studies have highlighted the importance of tetrahydroquinoxaline derivatives in medicinal chemistry due to their ability to modulate various biological targets. The presence of the acetamide group in this compound further enhances its potential for interactions with biological systems. Specifically, the N-(3-methylphenyl) substituent introduces additional electronic and steric effects that could influence the compound's pharmacokinetic properties. This makes it a promising candidate for exploring its role in therapeutic interventions.

The synthesis of this compound involves a multi-step process that typically includes the preparation of the tetrahydroquinoxaline intermediate followed by acylation to introduce the acetamide group. The 6,7-dimethyl substitution pattern on the tetrahydroquinoxaline ring suggests that steric effects play a significant role in stabilizing the molecule's conformation. This could be advantageous in designing molecules with improved solubility and bioavailability.

From a structural perspective, the 3-oxo group within the tetrahydroquinoxaline ring introduces a ketone functionality that can participate in hydrogen bonding or other non-covalent interactions. Such interactions are crucial for binding to biological targets such as enzymes or receptors. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such compounds with high accuracy, further aiding in their optimization for specific therapeutic applications.

In terms of applications, this compound could find utility in areas such as anti-inflammatory agents, analgesics, or even as building blocks for more complex molecular architectures. Its unique combination of structural features makes it a versatile molecule for exploring diverse chemical space. Furthermore, the 3-methylphenyl substituent adds another layer of complexity to its profile, potentially influencing its pharmacodynamics and toxicity profiles.

Recent research has also emphasized the importance of understanding the stereochemistry and conformational flexibility of such compounds. The tetrahydroquinoxaline framework inherently possesses some degree of rigidity due to its bicyclic nature, which can be beneficial for maintaining specific interactions with biological targets. However, subtle changes in substitution patterns can significantly alter these properties.

Another area of interest is the potential for this compound to serve as a lead molecule in drug design programs. By leveraging its core structure and modifying peripheral substituents, researchers can explore a wide range of biological activities. For instance, variations in the acetamide group or the methyl substituents on the phenyl ring could yield derivatives with enhanced selectivity or reduced side effects.

Moreover, the synthesis and characterization of this compound contribute to our broader understanding of heterocyclic chemistry. The development of efficient synthetic routes for complex molecules like this one is essential for advancing both academic research and industrial applications. Techniques such as microwave-assisted synthesis or catalytic methods are increasingly being employed to streamline such processes.

In conclusion, CAS No. 1008596-48-2 represents a fascinating example of how intricate molecular architectures can be harnessed for scientific advancement. Its unique combination of structural features positions it as a valuable tool in exploring new frontiers in chemistry and pharmacology.

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